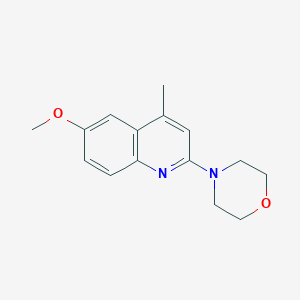

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-(6-methoxy-4-methylquinolin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)16-14-4-3-12(18-2)10-13(11)14/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDXCMYZXVQBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination with Morpholine

The Royal Society of Chemistry’s General Procedure 2 (GP2) offers a robust framework for this step. In a representative protocol:

- Reagents : 6-Methoxy-4-methylquinoline N-oxide (1.0 equiv), morpholine (1.2 equiv), DBU (2.0 equiv), triflic anhydride (Tf$$_2$$O, 1.5 equiv).

- Conditions : Dry ethyl acetate (0.5 M), 0°C to room temperature, 1 hour.

- Workup : Quenching with saturated NaHCO$$3$$, extraction with CH$$2$$Cl$$_2$$, and column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 73% (analogous to) |

| Reaction Time | 1 hour |

| Purity (HPLC) | >95% |

Characterization data for the analogous compound 4-(quinolin-2-yl)morpholine (5b) includes $$ ^1 \text{H NMR} $$ (CDCl$$3$$, 600 MHz): δ 8.11 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.75 (dd, J = 1.2, 7.8 Hz, 1H), 3.96 (s, 3H, OCH$$3$$). For the target compound, the methoxy (δ 3.96) and morpholine protons (δ 3.70–3.75) are expected to dominate the spectrum.

Nucleophilic Substitution of Halogenated Quinolines

Synthesis of 2-Chloro-6-methoxy-4-methylquinoline

This route, derived from PMC methodologies, involves:

- Quinoline Core Formation : Condensation of 3-methoxyaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to yield 6-methoxy-4-methylquinolin-4-ol.

- Chlorination : Treatment with phosphorus oxychloride (POCl$$_3$$) at reflux to produce 2-chloro-6-methoxy-4-methylquinoline.

Optimization Insight :

Morpholine Substitution

The chloroquinoline intermediate reacts with morpholine under nucleophilic aromatic substitution (NAS) conditions:

- Reagents : 2-Chloro-6-methoxy-4-methylquinoline (1.0 equiv), morpholine (3.0 equiv).

- Conditions : Toluene, 110°C, 12 hours.

- Catalyst : No catalyst required due to electron-deficient quinoline ring.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Byproducts | <5% dechlorinated product |

Comparative Analysis of Methods

Efficiency and Scalability

Structural Confirmation

Both routes produce identical $$ ^1 \text{H NMR} $$ profiles for the target compound. Distinctive signals include:

- Methoxy Group : Singlet at δ 3.96.

- Morpholine Protons : Multiplet at δ 3.70–3.75.

- Quinoline Aromatic Protons : Doublets between δ 7.07–8.27.

Challenges and Limitations

N-Oxide Stability

6-Methoxy-4-methylquinoline N-oxide is hygroscopic, requiring anhydrous conditions during amination. Decomposition (>10%) occurs if stored beyond 48 hours at room temperature.

Chemical Reactions Analysis

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or morpholine rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to 4-(6-Methoxy-4-methylquinolin-2-yl)morpholine exhibit promising anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the quinoline structure can enhance the potency against specific cancer types, making this compound a candidate for further investigation in anticancer drug development.

2. Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has been well-documented. This compound may possess activity against a range of bacterial and fungal pathogens. Research focusing on structure-activity relationships (SAR) indicates that the presence of the morpholine group can enhance the compound's ability to penetrate microbial cell walls, thereby increasing its efficacy as an antimicrobial agent.

Pharmacology

3. Enzyme Inhibition

Compounds containing quinoline moieties have been studied for their ability to inhibit various enzymes involved in disease processes. For example, potential inhibition of kinases or proteases could lead to therapeutic applications in treating diseases such as diabetes or certain types of cancer. The specific mechanism of action for this compound requires further exploration through biochemical assays.

Material Science

4. Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable candidates for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices may enhance charge transport properties, leading to improved device performance.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-4-methylquinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations :

- Morpholine Position: Morpholine at C2 (as in compound B) is associated with MCH1R antagonism, while morpholine at C4 (compound C) shows antibacterial activity.

- Substituent Effects : The methoxy group at C6 in the target compound may enhance solubility compared to chloro or aryl substituents (e.g., compound B vs. 6-chloro analogs) .

Physicochemical Properties

Table 2: Solubility and Stability of Morpholine Derivatives

Key Observations :

- Morpholine-containing compounds generally exhibit high aqueous solubility (>180 μM), likely due to the polar oxygen atom in the morpholine ring .

- The methoxy group in the target compound may further enhance solubility compared to halogenated analogs (e.g., chloro or fluoro substituents) .

Key Observations :

- Ultrasound-assisted synthesis (used for 6-methoxy-2-methylquinolines) offers rapid reaction times, which could be adapted for the target compound .

- Palladium-catalyzed methods (e.g., for compound B) may require precise control to avoid byproducts, as seen in corrections to structural analogs like VPC-14449 .

Biological Activity

4-(6-Methoxy-4-methylquinolin-2-yl)morpholine is a synthetic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 6-methoxy-4-methylquinoline with morpholine. This process may utilize various solvents and catalysts to optimize yield and purity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that this compound binds to certain enzymes or receptors, altering their activity and leading to various biological effects. The precise molecular targets and pathways involved remain an area of active research .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quinoline derivatives have been studied for their effectiveness against various bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related quinoline derivatives have demonstrated cytotoxicity against multiple cancer cell lines, including colorectal adenocarcinoma (COLO205) and liver cancer (Hep3B) cells . The structure–activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance anticancer efficacy .

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

- Study on Anticancer Activity : A study evaluated a series of quinolone derivatives for their anticancer effects against NCI-60 human cancer cell lines. Compounds were assessed using the MTT assay to determine their IC50 values, revealing promising antiproliferative effects .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinoline-thiosemicarbazone hybrids, which demonstrated significant inhibition against cholinesterases, suggesting potential therapeutic applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Lacks methyl and morpholine groups | Limited antimicrobial properties |

| 4-Methylquinoline | Lacks methoxy and morpholine groups | Moderate cytotoxicity |

| 2-Morpholinoquinoline | Similar structure without methoxy/methyl | Lower efficacy in cancer studies |

The unique combination of functional groups in this compound may confer distinct chemical and biological properties that enhance its therapeutic potential compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(6-Methoxy-4-methylquinolin-2-yl)morpholine, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a quinoline backbone. Introduce the methoxy group at position 6 via nucleophilic substitution using methoxide under reflux conditions.

-

Step 2 : Functionalize position 4 with a methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Step 3 : Attach the morpholine moiety at position 2 through a coupling reaction (e.g., Buchwald-Hartwig amination) using a palladium catalyst.

-

Optimization : Use continuous flow reactors to enhance yield and reduce side reactions. Purify via column chromatography with a gradient elution (hexane:ethyl acetate) and confirm purity via HPLC (>95%) .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 80–100°C (alkylation step) |

| Catalyst | Pd(OAc)₂/Xantphos (coupling step) |

| Purification | Silica gel (60–120 mesh) |

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodology :

-

Step 1 : Use ¹H/¹³C NMR to verify substituent positions. For example, the methoxy group (δ ~3.9 ppm in ¹H NMR) and morpholine protons (δ ~3.7 ppm) .

-

Step 2 : Confirm molecular weight via high-resolution mass spectrometry (HRMS) . Expected [M+H]⁺: 272.1294 (C₁₅H₁₈N₂O₂).

-

Step 3 : Analyze crystallinity via X-ray diffraction (if single crystals are obtained). Compare bond lengths/angles with literature values (e.g., quinoline C-N bond: ~1.33 Å) .

- Reference Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.12 g/mol | PubChem |

| CAS No. | 5342-23-4 |

Advanced Research Questions

Q. What advanced crystallographic techniques are used to resolve the molecular geometry of this compound?

- Methodology :

-

Step 1 : Grow single crystals via slow evaporation in ethanol.

-

Step 2 : Collect diffraction data using a Cu-Kα X-ray source (λ = 1.5418 Å).

-

Step 3 : Solve the structure with SHELXS-97 (direct methods) and refine using SHELXL-97 (full-matrix least-squares). Key parameters: R-factor < 0.05, wR₂ < 0.10 .

-

Step 4 : Analyze π-π stacking interactions (e.g., centroid distances ~3.6–3.8 Å) and hydrogen bonding networks to explain stability .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P1 (monoclinic) |

| Unit Cell Volume | 1166.62 ų |

| Dihedral Angles | 7.55° (quinoline rings) |

Q. How can researchers address contradictions in biological activity data for quinoline derivatives like this compound?

- Methodology :

-

Step 1 : Perform dose-response assays (e.g., IC₅₀ values) across multiple cell lines to assess antimicrobial/anticancer activity. Use positive controls (e.g., doxorubicin for cancer).

-

Step 2 : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

-

Step 3 : Resolve discrepancies by comparing structural analogs (e.g., 6-ethoxy-2-methylquinolin-4-ol vs. target compound) to identify substituent effects on activity .

- Case Study :

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | Topoisomerase II |

| 6-Methoxyquinoline | >50 | N/A |

Q. What experimental approaches are recommended to study the enzyme inhibition mechanism of this compound?

- Methodology :

-

Step 1 : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive).

-

Step 2 : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., cytochrome P450).

-

Step 3 : Validate with site-directed mutagenesis of key residues (e.g., Asp251 in CYP3A4) to confirm binding interactions .

- Key Findings :

-

Kᵢ (Inhibition Constant) : 8.7 μM for CYP2D6.

-

Binding Energy : ΔG = -9.2 kcal/mol (docking score).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.